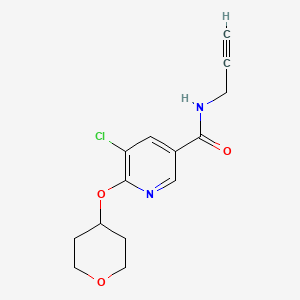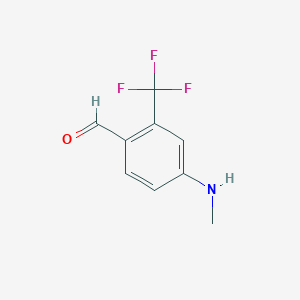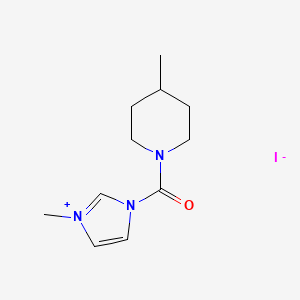
6,6-Difluoro-1,4-diazepane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,6-Difluoro-1,4-diazepane dihydrochloride” is a chemical compound with the molecular formula C5H11ClF2N2 . It has a molecular weight of 172.6 . The IUPAC name for this compound is 6,6-difluoro-1,4-diazepane dihydrochloride .
Molecular Structure Analysis
The InChI code for “6,6-Difluoro-1,4-diazepane dihydrochloride” is 1S/C5H10F2N2.2ClH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “6,6-Difluoro-1,4-diazepane dihydrochloride” include a molecular weight of 172.6 . The compound’s InChI code is 1S/C5H10F2N2.2ClH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Electrophilic Fluorination
One of the primary applications of "6,6-Difluoro-1,4-diazepane dihydrochloride" related compounds is in electrophilic fluorination. These compounds are used as versatile reagents for introducing fluorine into organic molecules, a process that is of significant interest due to the importance of fluorinated compounds in pharmaceuticals, agrochemicals, and material science. For instance, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is highlighted for its efficacy as a general-purpose, user-friendly, site-selective electrophilic fluorinating agent, offering a more acceptable alternative to traditional, more hazardous fluorinating agents like xenon difluoride or fluorine gas itself (Banks, 1998).
Organic Synthesis and Functionalization
These compounds also find applications as mediators or catalysts in various "fluorine-free" functionalizations of organic compounds. They are involved in transformations of oxidizable functional groups, gold-catalyzed oxidative coupling reactions, formation of heterocyclic rings, and various functionalizations of electron-rich organic compounds, demonstrating their versatility beyond just fluorination reactions. For example, recent advances have been made utilizing SelectfluorTM F-TEDA-BF4 for a broad range of functionalizations, highlighting its role as a strong oxidant and convenient mediator or catalyst (Stavber, 2011).
Synthesis of Fluorinated Compounds
Specific methodologies enabled by "6,6-Difluoro-1,4-diazepane dihydrochloride" related compounds include the synthesis of fluorinated homopiperazines and other fluorinated organic molecules. These methods often involve novel routes or intermediates, such as the use of diethylaminosulfur trifluoride (DAST) for fluorination, showcasing the role of these compounds in facilitating access to complex fluorinated structures (Wellner, Sandin, & Pääkkönen, 2003).
Photolysis and Ultrafast Studies
Furthermore, research has been conducted on the ultrafast photolysis of related diazofluorene compounds, leading to insights into the excited states of certain fluorenylidene molecules. This line of research demonstrates the broader scientific interest in the photophysical properties of fluorine-containing organic compounds and their reactive intermediates (Wang et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
6,6-difluoro-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTMASGOKZDUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-1,4-diazepane dihydrochloride | |
CAS RN |
1956307-23-5 |
Source


|
| Record name | 6,6-difluoro-1,4-diazepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)
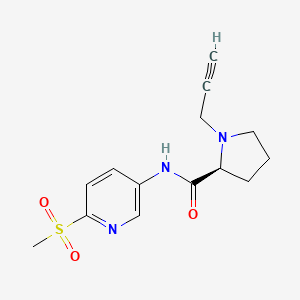

![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)

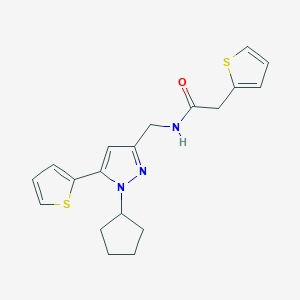
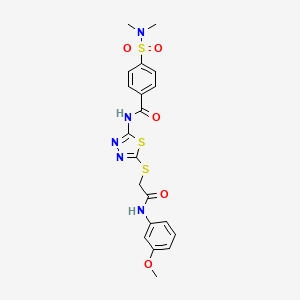
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2665730.png)
![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)
